![molecular formula C10H11ClO B6358495 1-(4-Chloro-2-methylphenyl)-2-propanone CAS No. 1500306-08-0](/img/structure/B6358495.png)
1-(4-Chloro-2-methylphenyl)-2-propanone
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Overview
Description
Synthesis Analysis
While specific synthesis methods for “1-(4-Chloro-2-methylphenyl)-2-propanone” were not found, related compounds such as ionic liquids containing the (4-chloro-2-methylphenoxy)acetate (MCPA) anion have been synthesized . The synthesis involved various steps and the use of different reagents .
Scientific Research Applications
Synthetic Cathinones
This compound is a derivative of cathinones, which are a type of synthetic stimulant. Cathinones are often used in research related to substance abuse and addiction .
Forensic Analysis
The compound is often found in seizures by drug enforcement agencies. It can be identified and characterized by various instrumental analytical methods such as gas chromatography–mass spectrometry (GC–MS), liquid chromatography–mass spectrometry n (LC–MS n), nuclear magnetic resonance (NMR) spectroscopy, infrared and Raman spectroscopy, and X-ray crystallography .
Crystallographic Analysis
Crystallographic analysis is not routinely included among techniques used for analyzing chemical compounds, especially those appearing on the “designer drug” market or narcotics. However, in cases where seizures by police contain crystalline substances, crystallographic analysis allows quick identification of the investigated compound .
Identification of Salted Forms and Enantiomeric Forms
X-ray crystallography can provide information that the compound is in salted forms with sulfate and hydrochloride, respectively; in addition, both compounds existed as racemic mixtures .
Pharmacology and Toxicology
The compound can be used in research related to pharmacology and toxicology, particularly in understanding the effects of synthetic cathinones .
Synthesis of Synthetic Cathinones
The compound can be used in the synthesis of synthetic cathinones, which are a type of synthetic stimulant .
Safety and Hazards
properties
IUPAC Name |
1-(4-chloro-2-methylphenyl)propan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-7-5-10(11)4-3-9(7)6-8(2)12/h3-5H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQIOVJPBRIIKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)CC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-2-methylphenyl)propan-2-one |
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